molecular formula C16H14BrN3O5 B14768882 Pomalidomide-CO-C2-Br

Pomalidomide-CO-C2-Br

Cat. No.: B14768882
M. Wt: 408.20 g/mol
InChI Key: CCIKLKZDGKZXEQ-UHFFFAOYSA-N
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Description

Pomalidomide-CO-C2-Br, also known as Pomalidomide, is a derivative of thalidomide and belongs to the class of immunomodulatory drugs (IMiDs). It is primarily used in the treatment of multiple myeloma, a type of blood cancer. Pomalidomide has shown significant efficacy in patients who have relapsed or are refractory to other treatments, such as lenalidomide and bortezomib .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide involves multiple steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form Pomalidomide . Another method involves a continuous 3-4 step flow approach, which offers improved efficiency and safety for large-scale production .

Industrial Production Methods

Industrial production of Pomalidomide focuses on achieving high purity and yield. The process typically involves dissolving Pomalidomide in an organic solvent, adding an anti-solvent, and isolating the pure compound. This method ensures a purity greater than 99% and is cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often involve reagents like bromine or chlorine.

Major Products

The major products formed from these reactions include various derivatives of Pomalidomide, which are used for further research and development in medicinal chemistry .

Scientific Research Applications

Pomalidomide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing new compounds with potential therapeutic effects.

    Biology: Studied for its effects on cellular processes and immune modulation.

    Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Pomalidomide exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Pomalidomide is compared with other IMiDs such as thalidomide and lenalidomide:

Similar Compounds

  • Thalidomide
  • Lenalidomide
  • CC-122
  • CC-220
  • CC-885

Pomalidomide stands out due to its enhanced potency and reduced toxicity, making it a valuable addition to the therapeutic arsenal against multiple myeloma and other hematological malignancies.

Properties

Molecular Formula

C16H14BrN3O5

Molecular Weight

408.20 g/mol

IUPAC Name

3-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

InChI

InChI=1S/C16H14BrN3O5/c17-7-6-12(22)18-9-3-1-2-8-13(9)16(25)20(15(8)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23)

InChI Key

CCIKLKZDGKZXEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCBr

Origin of Product

United States

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